4-Methyl-6-phenylpyridine-2-carbonitrile

Lipophilicity XLogP3 Drug-likeness

4-Methyl-6-phenylpyridine-2-carbonitrile (CAS 858120-09-9, also indexed as 4-methyl-6-phenylpyridine-3-carbonitrile) is a trisubstituted pyridine derivative carrying a cyano group at position 2, a methyl group at position 4, and a phenyl ring at position This substitution pattern creates a distinctive electronic and steric profile that differentiates it from other pyridine carbonitrile congeners. The compound is employed as a synthetic intermediate in medicinal chemistry programs, particularly those targeting inflammatory and infectious diseases.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
Cat. No. B15348103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-phenylpyridine-2-carbonitrile
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)C2=CC=CC=C2)C#N
InChIInChI=1S/C13H10N2/c1-10-7-12(9-14)15-13(8-10)11-5-3-2-4-6-11/h2-8H,1H3
InChIKeyBQJQGMQYNKVTDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-phenylpyridine-2-carbonitrile: A Strategic Pyridine Scaffold for Medicinal Chemistry and Drug Discovery


4-Methyl-6-phenylpyridine-2-carbonitrile (CAS 858120-09-9, also indexed as 4-methyl-6-phenylpyridine-3-carbonitrile) is a trisubstituted pyridine derivative carrying a cyano group at position 2, a methyl group at position 4, and a phenyl ring at position 6. This substitution pattern creates a distinctive electronic and steric profile that differentiates it from other pyridine carbonitrile congeners. The compound is employed as a synthetic intermediate in medicinal chemistry programs, particularly those targeting inflammatory and infectious diseases [1][2].

Why 4-Methyl-6-phenylpyridine-2-carbonitrile Cannot Be Replaced by Other Pyridine Carbonitriles


The 4-methyl substitution on the pyridine ring significantly modulates lipophilicity: 4-Methyl-6-phenylpyridine-2-carbonitrile has an experimentally computed XLogP3 of 2.6, whereas the 5-methyl regioisomer (5-methyl-6-phenylpyridine-2-carbonitrile) records an XLogP3 of 2.9 [1]. This Δ = −0.3 log unit reduction in lipophilicity influences membrane permeability, aqueous solubility, and non-specific protein binding. Additionally, the 4-methyl group alters the electron density distribution on the pyridine ring relative to the 5-methyl analog, potentially affecting hydrogen-bond acceptor strength and metabolic stability. In closely related pyridine-3-carbonitrile series, the position of the methyl substituent has been shown to alter both the magnitude and selectivity of biological activity [2][3].

Quantitative Differentiation Evidence for 4-Methyl-6-phenylpyridine-2-carbonitrile vs. Closest Analogs


XLogP3 Lipophilicity: 4-Methyl (2.6) vs. 5-Methyl (2.9) vs. Parent (2.62) Scaffolds

The computed XLogP3 of 4-Methyl-6-phenylpyridine-2-carbonitrile is 2.6, which is 0.3 log units lower than its 5-methyl regioisomer (XLogP3 = 2.9) and essentially equivalent to the unsubstituted parent 6-phenylpyridine-2-carbonitrile (XLogP3 = 2.62) [1]. The lower lipophilicity of the 4-methyl isomer relative to the 5-methyl analog predicts improved aqueous solubility and potentially reduced non-specific plasma protein binding, both favorable attributes for oral bioavailability.

Lipophilicity XLogP3 Drug-likeness

Topological Polar Surface Area and Rotatable Bond Conservation Across 4-Methyl, 5-Methyl, and Parent Scaffolds

The topological polar surface area (TPSA) of 4-Methyl-6-phenylpyridine-2-carbonitrile is 36.7 Ų, identical to that of the 5-methyl regioisomer (36.7 Ų) and the parent 6-phenylpyridine-2-carbonitrile (36.68 Ų) [1]. All three compounds possess a single rotatable bond (the phenyl–pyridine linkage). However, the 4-methyl group is positioned para to the cyano substituent, whereas the 5-methyl group is meta to the cyano. This positional difference alters the vector of the dipole moment without changing TPSA or rotatable bond count, potentially affecting molecular recognition.

TPSA Rotatable Bonds Physicochemical Properties

Anti-inflammatory Activity: Class-Level Evidence for the 4-Methyl-6-phenylpyridine Carbonitrile Scaffold

A derivative bearing the 4-methyl-6-phenylpyridine carbonitrile core, namely 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile, demonstrated significant in vivo anti-inflammatory activity and favorable binding affinity in a COX-2 docking model [1]. While no direct IC50 or ED50 is reported, the study confirms that the 4-methyl-6-phenylpyridine carbonitrile scaffold can anchor bioactive molecules with meaningful anti-inflammatory effects.

Anti-inflammatory COX-2 In Vivo Pharmacology

Antimicrobial Activity: Class-Level Evidence for Pyridine-3-Carbonitrile Derivatives

A focused library of pyridine-3-carbonitrile derivatives—structurally related to the target compound's nicotinonitrile isomer—displayed moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacterial strains [1]. The cyano group at the 3-position and the aryl substitution pattern were identified as important contributors to antimicrobial potency.

Antimicrobial Antibacterial Pyridine Carbonitrile

High-Value Application Scenarios for 4-Methyl-6-phenylpyridine-2-carbonitrile Based on Quantitative Evidence


Anti-inflammatory Lead Optimization Requiring Balanced Lipophilicity

In medicinal chemistry campaigns targeting COX-2 or other inflammatory mediators, the XLogP3 of 2.6 offers a balanced lipophilicity profile compared to the more hydrophobic 5-methyl analog (XLogP3 = 2.9). When combined with scaffold-level evidence of anti-inflammatory activity [1][2], this compound provides a rationally selected core for SAR exploration where excessive lipophilicity may lead to off-target toxicity or poor solubility.

Antimicrobial Scaffold Derivatization with Favorable Physicochemical Properties

The TPSA of 36.7 Ų, single rotatable bond, and XLogP3 of 2.6 place this compound within favorable drug-like property space (RO5-compliant). Coupled with class-level antibacterial activity of pyridine-3-carbonitrile derivatives [3], it is well-suited for systematic derivatization in anti-infective programs.

Regioisomer-Selective Chemical Biology Probe Design

When a research program requires differentiation between 4-methyl and 5-methyl pyridine carbonitrile regioisomers—for example, to probe the steric or electronic requirements of a binding pocket—the XLogP3 difference of –0.3 log units provides a measurable physicochemical distinction that may translate into differential target engagement [2].

Building Block for Polymorph-Dependent Solid-State Studies

Derivatives of 4-methyl-6-phenylpyridine carbonitrile have been examined for polymorphic behavior, thermal stability, and solubility in mixed solvent systems [1]. This compound can therefore serve as a core scaffold for solid-state chemistry investigations relevant to pharmaceutical formulation development.

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